Condurango 糖苷 A

描述

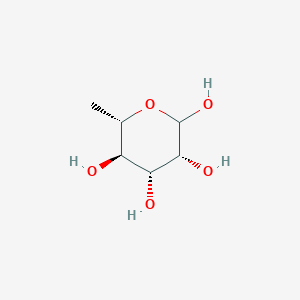

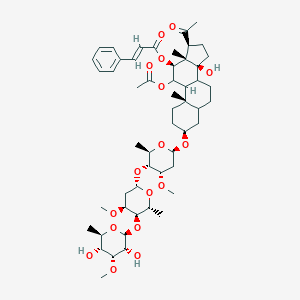

Condurango glycoside A is a pregnane ester glycoside isolated from Marsdenia condurango . It has been found to have anticancer activity and is a potent differentiation inducer . It initiates ROS generation, promoting up-regulation of p53 expression, thus resulting in apoptosis and pre-mature senescence associated with DNA damage .

科学研究应用

癌症治疗

Condurango 糖苷 A 在治疗癌症,特别是肺癌方面显示出潜力 . 它被发现可以刺激 DNA 损伤诱导的细胞周期停滞和 ROS 介导的 caspase-3 依赖性凋亡,在体外和体内均抑制肺癌细胞增殖 .

细胞周期调节

该化合物被发现可以通过 p21/p53 介导的途径诱导细胞周期调节 . 这意味着它可以控制细胞分裂和生长的过程,这对于预防癌症中看到的不受控制的细胞生长至关重要。

DNA 损伤诱导的凋亡

This compound 可以通过 DNA 损伤诱导凋亡或程序性细胞死亡 . 这是它有助于防止癌细胞扩散的另一种方式。

活性氧 (ROS) 积累

该化合物被发现可以增加 ROS 积累 . ROS 是含有氧气的化学活性分子,它们的积累会导致细胞损伤和死亡,这是该化合物有助于对抗癌症的另一种方式。

线粒体膜电位去极化

This compound 被发现会导致线粒体膜电位去极化 . 这会导致细胞死亡,有助于防止癌细胞扩散。

抗增殖活性

该化合物被发现具有抗增殖活性,这意味着它可以预防或减缓细胞生长 . 这是它有助于控制癌细胞扩散的另一种方式。

胃癌辅助治疗

Condurango 在传统医学中被用作胃癌的辅助治疗,并在缓解癌症相关症状方面显示出希望,例如减轻胃溃疡引起的痛苦 .

胃

作用机制

Target of Action

Condurango Glycoside A (CGA) primarily targets cervix carcinoma cells (HeLa) . The compound interacts with these cells, inducing DNA damage and leading to cellular senescence and apoptosis .

Mode of Action

CGA interacts with its target cells by inducing DNA damage . This damage is observed within 9-12 hours of CGA treatment . Along with DNA damage, there is an increase in the generation of reactive oxygen species (ROS) . The compound also up-regulates the expression of p53 , a protein that regulates the cell cycle and thus functions as a tumor suppressor . This indicates that apoptosis could be mediated through the p53 pathway .

Biochemical Pathways

The primary biochemical pathway affected by CGA is the ROS-dependent p53 signaling pathway . The compound initiates ROS generation, which promotes the up-regulation of p53 expression . This results in apoptosis and premature senescence associated with DNA damage . The compound also affects the cell cycle, causing a cell cycle arrest at the G0/G1 stage .

Result of Action

The action of CGA results in DNA damage, cellular senescence, and apoptosis in the target cells . The compound also reduces the proliferation of cells, as evidenced by the cell cycle arrest . The number of cells undergoing apoptosis increases along with the increase in ROS generation .

生化分析

Biochemical Properties

Condurango Glycoside A plays a significant role in biochemical reactions, particularly in the induction of apoptosis in cancer cells . It interacts with various biomolecules, including enzymes and proteins. For instance, it has been found to up-regulate the expression of p53, a protein that regulates the cell cycle and hence functions as a tumor suppressor . It also influences the expression of other relevant genes and proteins like Akt, Bcl-2, Bax, cytochrome c, and caspase 3 .

Cellular Effects

Condurango Glycoside A exerts profound effects on various types of cells and cellular processes. It has been observed to induce DNA damage-associated senescence and apoptosis in HeLa cells, a type of cervix carcinoma cell . It influences cell function by increasing reactive oxygen species (ROS) generation, leading to increased apoptosis . It also affects cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Condurango Glycoside A involves its interaction with various biomolecules at the molecular level. It initiates ROS generation, promoting up-regulation of p53 expression, thus resulting in apoptosis and premature senescence associated with DNA damage . It also influences the expression of Bax, leading to the release of cytochrome c and activation of caspase 3 .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, Condurango Glycoside A has been observed to induce DNA damage at different time points . While induced DNA damage was observed at 9-12th hours, senescence of cells appeared at a later stage (18th hour after treatment), implicating a possible role of DNA damage in inducing premature cell senescence .

属性

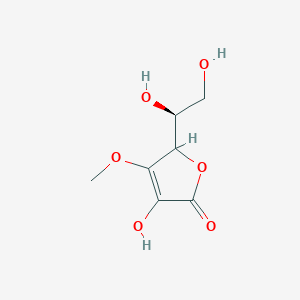

IUPAC Name |

[(3S,10S,11S,12S,13S,14S,17S)-17-acetyl-11-acetyloxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-12-yl] (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H78O17/c1-27(54)35-21-23-53(59)36-18-17-33-24-34(20-22-51(33,6)42(36)47(66-31(5)55)49(52(35,53)7)68-39(56)19-16-32-14-12-11-13-15-32)67-40-25-37(60-8)45(29(3)63-40)69-41-26-38(61-9)46(30(4)64-41)70-50-44(58)48(62-10)43(57)28(2)65-50/h11-16,19,28-30,33-38,40-50,57-59H,17-18,20-26H2,1-10H3/b19-16+/t28-,29-,30-,33?,34+,35-,36?,37+,38+,40+,41+,42?,43-,44-,45-,46-,47+,48-,49-,50+,51+,52+,53+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKWQLHAAXWFVPF-GAAJSAFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C(C4)CCC6C5C(C(C7(C6(CCC7C(=O)C)O)C)OC(=O)C=CC8=CC=CC=C8)OC(=O)C)C)C)C)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2OC)O[C@@H]3[C@H](O[C@H](C[C@@H]3OC)O[C@H]4CC[C@]5(C(C4)CCC6C5[C@@H]([C@H]([C@]7([C@@]6(CC[C@@H]7C(=O)C)O)C)OC(=O)/C=C/C8=CC=CC=C8)OC(=O)C)C)C)C)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H78O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

987.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11051-90-4 | |

| Record name | Condurango glycoside A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011051904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Phenyl-1-piperazinyl)carbonyl]isophthalic acid](/img/structure/B225760.png)